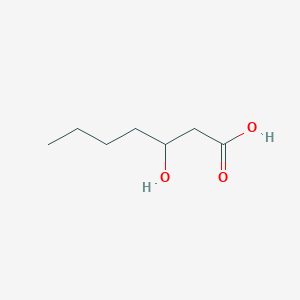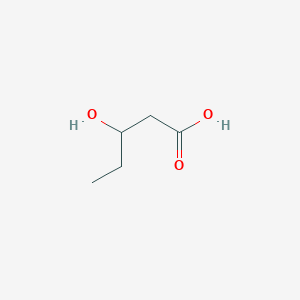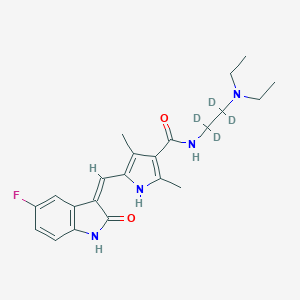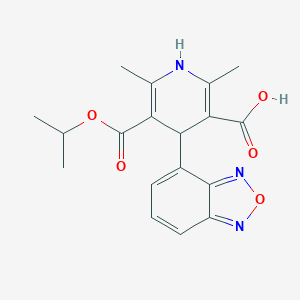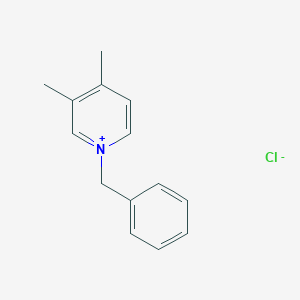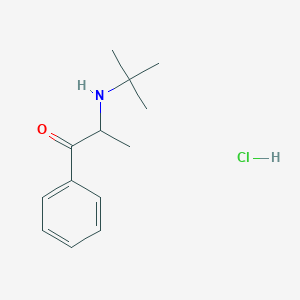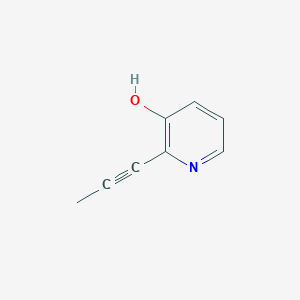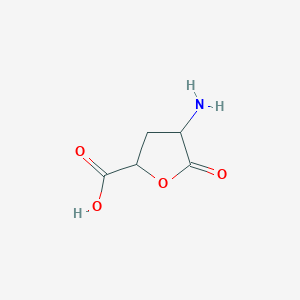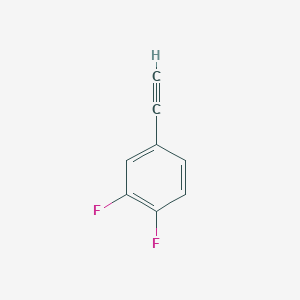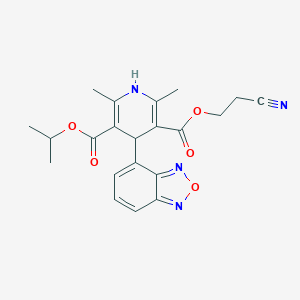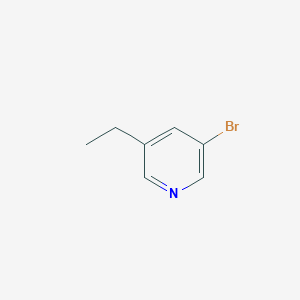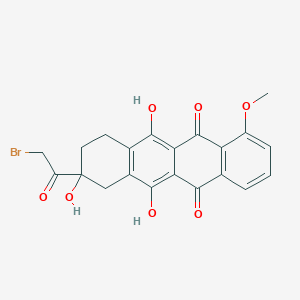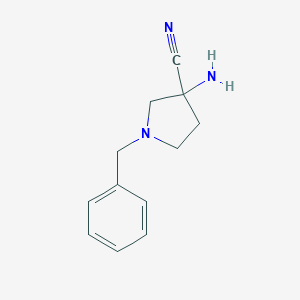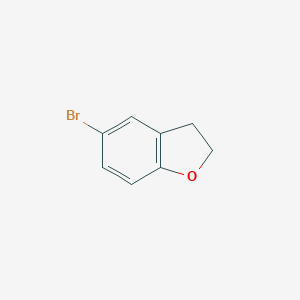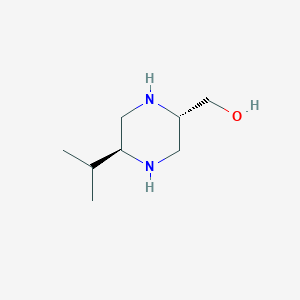
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol, also known as IPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IPM is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol is not fully understood, but it is believed to act as a nucleophile due to the presence of the hydroxyl group. ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to react with various electrophiles, including aldehydes and ketones, to form adducts. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to react with metal ions to form chelate complexes.
Effets Biochimiques Et Physiologiques
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been studied for its biochemical and physiological effects, including its potential as an enzyme inhibitor. ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has various advantages for lab experiments, including its stability and ease of synthesis. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been shown to be a versatile building block for the synthesis of other compounds. However, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol also has limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research on ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol, including its potential as a drug candidate for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol and its potential as an enzyme inhibitor. Furthermore, the synthesis of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol can be optimized to improve its yield and purity, and new methods for the synthesis of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol derivatives can be explored.
Méthodes De Synthèse
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol can be synthesized through various methods, including the reaction of piperazine with acetone and formaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of piperazine with isopropyl alcohol and formaldehyde, followed by reduction with sodium borohydride. The synthesis of ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been used in scientific research for various applications, including as a building block for the synthesis of other compounds, such as antiviral and anticancer agents. ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has also been studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, ((2S,5S)-5-Isopropylpiperazin-2-yl)methanol has been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
155322-94-4 |
|---|---|
Nom du produit |
((2S,5S)-5-Isopropylpiperazin-2-yl)methanol |
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[(2S,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
IGFQXSUAFLCMDP-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)[C@H]1CN[C@@H](CN1)CO |
SMILES |
CC(C)C1CNC(CN1)CO |
SMILES canonique |
CC(C)C1CNC(CN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



